Tissue Inhibitor of Metalloproteinase-2 is a member of the tissue inhibitor of metalloproteinases family, which plays a crucial role in regulating matrix metalloproteinases. These enzymes are involved in the degradation of the extracellular matrix, which is essential for various physiological processes including tissue remodeling, wound healing, and angiogenesis. Tissue Inhibitor of Metalloproteinase-2 specifically inhibits matrix metalloproteinase-2 and has been implicated in several biological functions, including anti-inflammatory responses and tumor progression.
Tissue Inhibitor of Metalloproteinase-2 is primarily expressed in various tissues, including the brain, kidney, and liver. It is produced by a variety of cell types, such as fibroblasts and endothelial cells. The expression of Tissue Inhibitor of Metalloproteinase-2 can be influenced by various stimuli, including cytokines and growth factors.
Tissue Inhibitor of Metalloproteinase-2 belongs to the broader category of metalloproteinase inhibitors. It is classified based on its structure and function as an endogenous inhibitor that modulates matrix metalloproteinase activity. Other members of this family include Tissue Inhibitor of Metalloproteinase-1 and Tissue Inhibitor of Metalloproteinase-3.
The synthesis of Tissue Inhibitor of Metalloproteinase-2 can be achieved through several methods, including recombinant DNA technology. Common techniques involve:
The use of bacterial systems for expression often requires codon optimization to enhance yield. For mammalian systems, post-translational modifications such as glycosylation may be necessary to achieve functional activity.
Tissue Inhibitor of Metalloproteinase-2 has a characteristic structure that includes a conserved cysteine-rich domain crucial for its inhibitory function. Its three-dimensional structure has been elucidated through X-ray crystallography, revealing a fold that allows it to interact specifically with matrix metalloproteinases.
The molecular weight of Tissue Inhibitor of Metalloproteinase-2 is approximately 21 kDa, and it consists of around 184 amino acids. Its structural integrity is essential for binding to matrix metalloproteinase-2 and inhibiting its activity.
Tissue Inhibitor of Metalloproteinase-2 primarily functions through non-covalent interactions with matrix metalloproteinases. The binding mechanism involves:
The kinetics of inhibition can be characterized using Michaelis-Menten kinetics, where Tissue Inhibitor of Metalloproteinase-2 acts as a competitive inhibitor.
The mechanism by which Tissue Inhibitor of Metalloproteinase-2 exerts its effects involves several key processes:
Studies have shown that overexpression of Tissue Inhibitor of Metalloproteinase-2 can lead to reduced production of pro-inflammatory cytokines and enhanced anti-inflammatory responses in microglial cells .
Tissue Inhibitor of Metalloproteinase-2 is typically a soluble protein under physiological conditions. It exhibits stability at neutral pH but may denature under extreme conditions (high temperature or extreme pH).
The protein's activity is influenced by its structural conformation and post-translational modifications. Its interaction with metal ions (such as zinc) can affect its binding affinity to matrix metalloproteinases.
The inhibitory potency can be quantified using assays that measure the enzymatic activity of matrix metalloproteinases in the presence and absence of Tissue Inhibitor of Metalloproteinase-2.
Tissue Inhibitor of Metalloproteinase-2 has several significant applications in scientific research:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2361-24-2